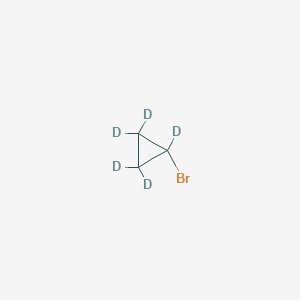
Bromocyclopropane-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromocyclopropane-d5: is a deuterated derivative of bromocyclopropane, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula C3D5Br and a molecular weight of 126.01 g/mol . It is a stable isotope-labeled compound used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromocyclopropane-d5 can be synthesized through the bromination of cyclopropane-d5. One common method involves treating silver cyclopropanecarboxylate with bromine in a suitable solvent such as dichlorodifluoromethane or tetrachloroethane . The reaction is typically carried out at low temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Bromocyclopropane-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted cyclopropane derivatives.
Reduction Reactions: It can be reduced to cyclopropane-d5 using reducing agents like lithium aluminum hydride.
Isomerization: On heating, this compound can isomerize to form 1-bromopropene and 3-bromopropene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Isomerization: Heating in the presence of a catalyst.
Major Products:
Substitution: Substituted cyclopropane derivatives.
Reduction: Cyclopropane-d5.
Isomerization: 1-bromopropene and 3-bromopropene.
Applications De Recherche Scientifique
Bromocyclopropane-d5 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: It is used in metabolic studies to trace the incorporation and transformation of cyclopropane derivatives.
Medicine: It serves as a reference standard in mass spectrometry for the quantification of bromocyclopropane in biological samples.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of bromocyclopropane-d5 involves its interaction with molecular targets through substitution or reduction reactions. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms, as they can alter reaction rates and product distributions compared to non-deuterated analogs .
Comparaison Avec Des Composés Similaires
- Chlorocyclopropane
- Fluorocyclopropane
- Iodocyclopropane
Comparison: Bromocyclopropane-d5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated analogs, it provides more detailed information on reaction mechanisms and kinetics. Additionally, the presence of bromine allows for specific reactivity patterns that differ from those of chlorocyclopropane, fluorocyclopropane, and iodocyclopropane .
Propriétés
Formule moléculaire |
C3H5Br |
|---|---|
Poids moléculaire |
126.01 g/mol |
Nom IUPAC |
1-bromo-1,2,2,3,3-pentadeuteriocyclopropane |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2,3D |
Clé InChI |
LKXYJYDRLBPHRS-UXXIZXEISA-N |
SMILES isomérique |
[2H]C1(C(C1([2H])Br)([2H])[2H])[2H] |
SMILES canonique |
C1CC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)

![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)

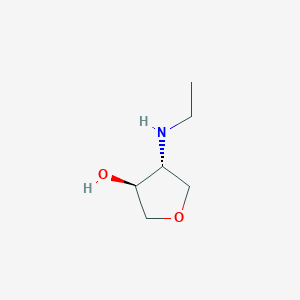
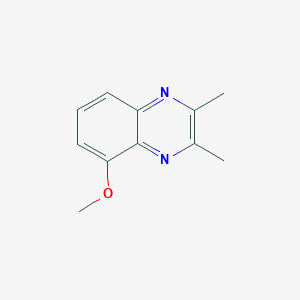
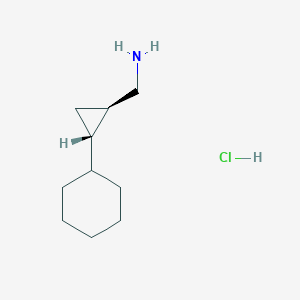
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
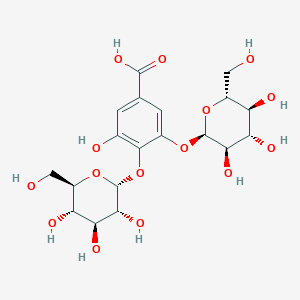

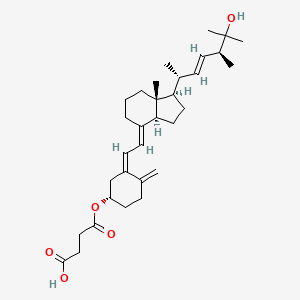
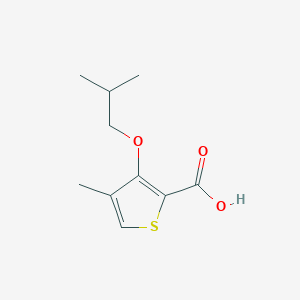

![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
